![molecular formula C6H12Br2O2 B1296737 1,1-Dibromo-2,2-diethoxyethane CAS No. 761-17-1](/img/structure/B1296737.png)
1,1-Dibromo-2,2-diethoxyethane
Overview
Description
1,1-Dibromo-2,2-diethoxyethane, also known as Dibromoacetaldehyde diethyl acetal, is a chemical compound with the molecular formula C6H12Br2O2 . It has an average mass of 275.966 Da and a mono-isotopic mass of 273.920380 Da .
Molecular Structure Analysis
The molecular structure of 1,1-Dibromo-2,2-diethoxyethane consists of 6 carbon atoms, 12 hydrogen atoms, 2 bromine atoms, and 2 oxygen atoms . The structure includes two ethoxy groups attached to a central ethane molecule, which is further substituted with two bromine atoms .Physical And Chemical Properties Analysis
1,1-Dibromo-2,2-diethoxyethane has a density of 1.6±0.1 g/cm3, a boiling point of 268.4±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 48.6±3.0 kJ/mol and a flash point of 106.4±24.4 °C . The compound has a refractive index of 1.494 and a molar refractivity of 48.7±0.3 cm3 .Scientific Research Applications
Synthesis of Acetals
1,1-Dibromo-2,2-diethoxyethane can be used in the synthesis of 2,3- O -acetal via reaction with 2,3-diol in the presence of 10-camphorsulphonic acid (CSA) . Acetals are important in organic synthesis and are often used as protecting groups for aldehydes and ketones.
Antibiotic Production
This compound is primarily used in the synthesis of antibiotic drugs, such as erythromycin and cephalosporin . These antibiotics are widely used to treat a variety of bacterial infections.
Pharmaceutical Industry
In the pharmaceutical industry, 1,1-Dibromo-2,2-diethoxyethane is used as a reagent in the synthesis of various drugs . Its unique properties make it a valuable tool in the creation of new pharmaceuticals.
Chemical Research
Due to its unique chemical structure, 1,1-Dibromo-2,2-diethoxyethane is often used in chemical research as a building block for the synthesis of more complex molecules .
Industrial Applications
In industrial applications, 1,1-Dibromo-2,2-diethoxyethane is used as a stabilizer and a solvent due to its high boiling point and density .
properties
IUPAC Name |
1,1-dibromo-2,2-diethoxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2O2/c1-3-9-6(5(7)8)10-4-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSWMEFJDCZIAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(Br)Br)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340911 | |
Record name | 1,1-Dibromo-2,2-diethoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dibromo-2,2-diethoxyethane | |
CAS RN |
761-17-1 | |
Record name | 1,1-Dibromo-2,2-diethoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80340911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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